7-Bromo-4-fluoro-1-methyl-1H-indazole
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Overview
Description
7-Bromo-4-fluoro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluoro-1-methyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the use of 2-fluorobenzaldehyde and hydrazine, followed by bromination and methylation steps . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-fluoro-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions include substituted indazoles, oxides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-4-fluoro-1-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-fluoro-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .
Comparison with Similar Compounds
- 4-Bromo-7-fluoro-1H-indazole
- 7-Fluoro-1-methyl-1H-indazole
- 1H-Indazole
Comparison: The combination of these substituents can lead to different biological activities and chemical properties, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H6BrFN2 |
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Molecular Weight |
229.05 g/mol |
IUPAC Name |
7-bromo-4-fluoro-1-methylindazole |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)7(10)3-2-6(8)9/h2-4H,1H3 |
InChI Key |
NYESRSOMFYWYJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2C=N1)F)Br |
Origin of Product |
United States |
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